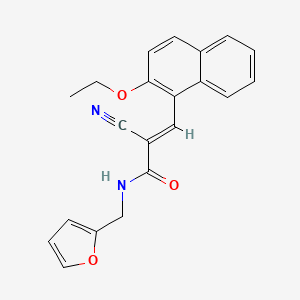
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide, also known as DPA-714, is a ligand that binds to the translocator protein (TSPO) in the mitochondria of cells. TSPO is involved in regulating the transport of cholesterol and porphyrins into the mitochondria, and is also involved in the regulation of apoptosis, inflammation, and oxidative stress. DPA-714 has been studied for its potential applications in scientific research, particularly in the areas of neurology and oncology.
Mecanismo De Acción
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide binds to TSPO in the mitochondria of cells, which regulates the transport of cholesterol and porphyrins into the mitochondria. TSPO is also involved in the regulation of apoptosis, inflammation, and oxidative stress. By binding to TSPO, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide can modulate these processes and have anti-inflammatory, neuroprotective, and anti-tumor effects.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-tumor effects. It has also been shown to modulate the expression of genes involved in apoptosis, inflammation, and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide in lab experiments is its specificity for TSPO, which allows for targeted modulation of mitochondrial processes. However, one limitation is that 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide may have off-target effects, particularly at high concentrations.
Direcciones Futuras
There are many potential future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide, including:
1. Further studies on the anti-inflammatory and neuroprotective effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
2. Studies on the potential use of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide as a diagnostic tool for neurodegenerative diseases and cancer.
3. Further studies on the anti-tumor effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide and its potential use in cancer therapy.
4. Studies on the potential off-target effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide and the development of more specific ligands for TSPO.
5. Studies on the role of TSPO in other physiological processes, such as metabolism and immunity.
Métodos De Síntesis
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide can be synthesized using a variety of methods, including the condensation of 2-acetyl-5-methoxybenzoic acid with 2-amino-4,5-dioxo-1-pyrrolidinecarboxylic acid, followed by the addition of 2-methoxyaniline. Other methods involve the use of different starting materials and reagents, such as 4-bromo-N-(2-methoxyphenyl)benzamide and 2,5-dioxopyrrolidine-1-acetic acid.
Aplicaciones Científicas De Investigación
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been studied for its potential applications in scientific research, particularly in the areas of neurology and oncology. In neurology, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been shown to bind to TSPO in the brain and to have anti-inflammatory and neuroprotective effects. It has also been studied for its potential use as a diagnostic tool for neurodegenerative diseases such as Alzheimer's disease.
In oncology, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been shown to bind to TSPO in tumor cells and to have anti-tumor effects. It has been studied for its potential use as a diagnostic tool for cancer, as well as for its potential use in cancer therapy.
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-15-5-3-2-4-14(15)19-18(23)12-6-8-13(9-7-12)20-16(21)10-11-17(20)22/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIZGWGNVLLGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)


![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)



![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)


